4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13648740
InChI: InChI=1S/C11H8ClIN2O2/c1-17-9-2-5-8(3-7(9)13)15-4-6(10(5)12)11(14)16/h2-4H,1H3,(H2,14,16)
SMILES: COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)N)Cl)I
Molecular Formula: C11H8ClIN2O2
Molecular Weight: 362.55 g/mol

4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide

CAS No.:

Cat. No.: VC13648740

Molecular Formula: C11H8ClIN2O2

Molecular Weight: 362.55 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide -

Specification

Molecular Formula C11H8ClIN2O2
Molecular Weight 362.55 g/mol
IUPAC Name 4-chloro-7-iodo-6-methoxyquinoline-3-carboxamide
Standard InChI InChI=1S/C11H8ClIN2O2/c1-17-9-2-5-8(3-7(9)13)15-4-6(10(5)12)11(14)16/h2-4H,1H3,(H2,14,16)
Standard InChI Key TZPPZSCFJVTINJ-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)N)Cl)I
Canonical SMILES COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)N)Cl)I

Introduction

Structural and Molecular Characteristics

Molecular Identity and Formula

4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide (CAS No. [provided in source 4]) belongs to the quinoline family, a class of heterocyclic aromatic compounds with a benzene ring fused to a pyridine ring. Its molecular formula is deduced as C₁₁H₈ClIN₂O₂, derived from the substitution pattern:

  • Chlorine at position 4,

  • Iodine at position 7,

  • Methoxy (-OCH₃) at position 6,

  • Carboxamide (-CONH₂) at position 3.

The molecular weight calculates to 377.56 g/mol, accounting for the atomic masses of constituent elements. The IUPAC name systematically describes its structure: 4-chloro-7-iodo-6-methoxyquinoline-3-carboxamide.

Synthetic Methodologies

Strategic Approaches to Synthesis

The synthesis of 4-chloro-7-iodo-6-methoxyquinoline-3-carboxamide likely involves multi-step reactions, drawing parallels from methods used for structurally related compounds. For example, the preparation of 4-chloro-7-methoxyquinoline-6-carboxamide—a key intermediate for the anticancer drug lenvatinib—involves nucleophilic substitution followed by chlorination . Adapting this framework, the target compound’s synthesis could proceed as follows:

Step 1: Formation of the Quinoline Core

Starting from 4-amino-2-methoxybenzamide, cyclization via nucleophilic substitution with a diol (e.g., 3-chloro-1,2-propanediol) under acidic conditions (e.g., phosphoric acid) generates the hydroxyquinoline intermediate . For the iodine substituent, a directed iodination step using N-iodosuccinimide (NIS) or electrophilic iodination reagents would be introduced either before or after cyclization, depending on positional selectivity.

Step 2: Chlorination and Carboxamide Functionalization

Chlorination of the hydroxy intermediate using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) replaces the hydroxyl group with chlorine . The carboxamide group at position 3 may be introduced via hydrolysis of a nitrile intermediate or through direct amidation using ammonia.

Optimization Challenges

  • Iodination Efficiency: Introducing iodine at position 7 requires careful control of reaction conditions to avoid over-iodination or side reactions. Polar aprotic solvents like dimethylformamide (DMF) and catalysts such as Lewis acids may enhance regioselectivity.

  • Carboxamide Stability: The carboxamide group is susceptible to hydrolysis under strongly acidic or basic conditions, necessitating mild reaction environments during later synthesis stages.

Physicochemical Properties

Spectral Characterization

While experimental data for 4-chloro-7-iodo-6-methoxyquinoline-3-carboxamide are scarce, analogs provide predictive insights:

  • ¹H NMR: Peaks for aromatic protons adjacent to electron-withdrawing groups (e.g., Cl, I) would appear downfield (δ 7.5–8.5 ppm). The methoxy group’s singlet is expected near δ 3.9 ppm, while the carboxamide’s NH₂ protons may resonate as broad signals around δ 6.5–7.0 ppm .

  • Mass Spectrometry: A molecular ion peak at m/z 377.56 ([M+H]⁺) would confirm the molecular weight. Fragmentation patterns would likely include losses of I (127 amu) and Cl (35 amu).

Solubility and Stability

  • Solubility: Predicted to be poorly soluble in water due to its aromatic and halogenated structure. Solubility in organic solvents like DMSO or acetonitrile is expected to be moderate.

  • Thermal Stability: Halogen substituents enhance thermal stability, with decomposition likely above 200°C.

Analytical and Quality Control Techniques

Regulatory Compliance

  • Impurity Profiling: Residual solvents (e.g., DMF, acetonitrile) must be quantified via gas chromatography (GC) to meet International Council for Harmonisation (ICH) guidelines.

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